molecular formula C8H21NSi B1606580 2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine CAS No. 79250-80-9

2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine

Cat. No.: B1606580
CAS No.: 79250-80-9
M. Wt: 159.34 g/mol
InChI Key: DHZPTXMPOAJTNM-UHFFFAOYSA-N
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Description

2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine is an organic compound characterized by the presence of a trimethylsilyl group attached to a methyl group, which is further bonded to a 2-methyl-2-propanamine structure. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine typically involves the reaction of 2-methyl-2-propanamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

2-Methyl-2-propanamine+Trimethylsilyl chlorideThis compound+HCl\text{2-Methyl-2-propanamine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Methyl-2-propanamine+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the trimethylsilyl group generally remains inert under mild conditions.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles can be used to replace the trimethylsilyl group.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various silylated derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silylated intermediates and protecting groups.

    Biology: The compound can be used in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide
  • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
  • Trimethylsilyl cyanide

Uniqueness

2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine is unique due to its specific structure, which combines the properties of a trimethylsilyl group with a 2-methyl-2-propanamine backbone. This combination imparts distinct reactivity and stability characteristics, making it particularly useful in applications requiring selective protection and derivatization .

Properties

IUPAC Name

2-methyl-N-(trimethylsilylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NSi/c1-8(2,3)9-7-10(4,5)6/h9H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZPTXMPOAJTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80329948
Record name 2-Methyl-N-[(trimethylsilyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79250-80-9
Record name 2-Methyl-N-[(trimethylsilyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-Butyl-N-(trimethylsilylmethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of tert-butylamine (18.0 mL, 171 mmol) and (chloromethyl)trimethylsilane (7.00 g, 57.1 mmol) was heated in a thick-walled glass tube at 200° C. overnight. After cooling to ambient temperature, the reaction mixture was poured into 1 N NaOH and extracted three times with diethyl ether. The combined organic extracts were washed with brine, dried (MgSO4), and the volatiles evaporated in vacuo. Distillation (atmospheric pressure; ˜135° C.) of the residual liquid gave the title compound 77 as a colorless liquid.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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